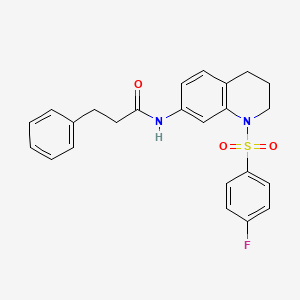
(E)-1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C21H31N3O and its molecular weight is 341.499. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Spectral Studies
- Synthesis and Antimicrobial Studies : A study by Prakash et al. (2013) focused on the synthesis of compounds by condensing N-methyl-3t-alkyl-2r,6c-diarylpiperidin-4-one thiosemicarbazones with ethyl 2-bromopropionate, including structures similar to the specified compound. These synthesized compounds were characterized using various spectral techniques and showed antimicrobial activity against bacterial and fungal strains (Prakash, Pandiarajan, & Kumar, 2013).
Structural Analysis
- Crystal and Molecular Structures : Karczmarzyk and Malinka (2004) described the crystal and molecular structures of related compounds, highlighting the influence of substituents on the molecular conformation. This research contributes to understanding the structural basis of the compound's interactions and potential applications (Karczmarzyk & Malinka, 2004).
Antileishmanial Activity
- Development of Antileishmanial Agents : Mayence et al. (2004) explored a series of 1,4-diarylpiperazines, including structures analogous to the specified compound, for their antileishmanial activity. One compound in particular showed significant potency, suggesting potential therapeutic applications in treating leishmaniasis (Mayence, Vanden Eynde, LeCour, Walker, Tekwani, & Huang, 2004).
Dopaminergic Ligands
- Dopaminergic Ligand Synthesis and Evaluation : Penjišević et al. (2016) synthesized and evaluated a series of compounds as probes for mapping the dopamine D2 receptor binding site. This research suggests the utility of these compounds in studying dopaminergic systems and potentially developing drugs targeting the dopamine D2 receptor (Penjišević, Sukalovic, Andrić, Roglic, Soskic, & Kostić-Rajačić, 2016).
X-ray, NMR, and DFT Studies
- Complex Structure Analysis : Dega-Szafran, Katrusiak, and Szafran (2006) determined the crystal structure of a complex involving 1,4-dimethylpiperazine mono-betaine, providing insights into the molecular interactions and structural conformation through X-ray diffraction, NMR spectroscopy, and DFT studies (Dega-Szafran, Katrusiak, & Szafran, 2006).
Eigenschaften
IUPAC Name |
(E)-1-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O/c1-18-16-22(2)14-15-24(18)17-20-10-12-23(13-11-20)21(25)9-8-19-6-4-3-5-7-19/h3-9,18,20H,10-17H2,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJRYCZWDHPCOL-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2CCN(CC2)C(=O)C=CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CCN1CC2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B2973550.png)
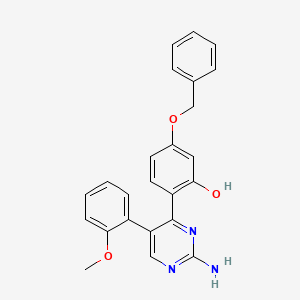
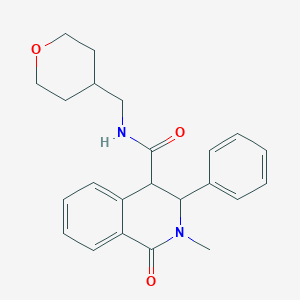
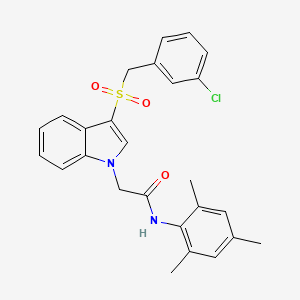
![N-cyclohexyl-3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2973559.png)
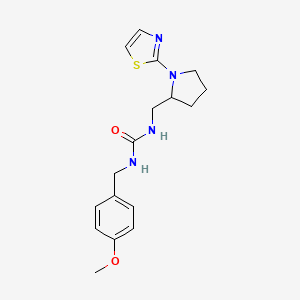
![5-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2973563.png)
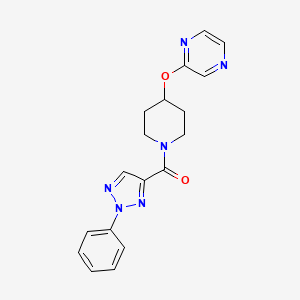
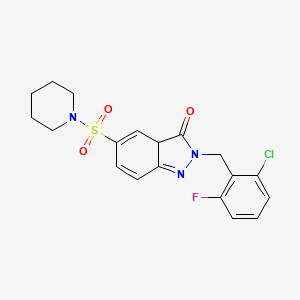
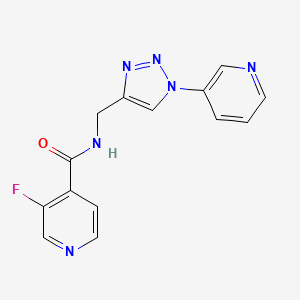
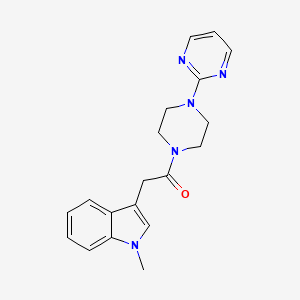
![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2973569.png)

